molecular formula C7H14N2O3 B14702507 Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester CAS No. 24423-85-6

Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester

Cat. No.: B14702507
CAS No.: 24423-85-6
M. Wt: 174.20 g/mol
InChI Key: SRVHGAWALGBEAV-UHFFFAOYSA-N
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Description

Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester is a chemical compound with the molecular formula C8H16N2O3 It is a derivative of carbamic acid, where the hydrogen atoms are replaced by an isobutyl group and a nitroso group, and the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-isobutyl-N-nitroso-, ethyl ester typically involves the reaction of isobutylamine with nitrous acid to form the corresponding nitrosoamine. This intermediate is then reacted with ethyl chloroformate to yield the desired ester. The reaction conditions generally require a controlled temperature environment and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Corresponding carbamates and alcohols.

Scientific Research Applications

Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-isobutyl-N-nitroso-, ethyl ester involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that can alter their function. The ester group can undergo hydrolysis to release the active carbamic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-methyl-N-nitroso-, ethyl ester
  • Carbamic acid, N-nitroso-N-propyl-, ethyl ester
  • Carbamic acid, N-nitroso-N-butyl-, ethyl ester

Uniqueness

Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isobutyl group can lead to different reaction pathways and interactions compared to other similar compounds.

Properties

CAS No.

24423-85-6

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

ethyl N-(2-methylpropyl)-N-nitrosocarbamate

InChI

InChI=1S/C7H14N2O3/c1-4-12-7(10)9(8-11)5-6(2)3/h6H,4-5H2,1-3H3

InChI Key

SRVHGAWALGBEAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CC(C)C)N=O

Origin of Product

United States

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